

Technical Guide: 4-Bromo-2,6-difluoropyridine in Synthetic Chemistry

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Compound of Interest

Compound Name: 4-Bromo-2,6-difluoropyridine

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Introduction

4-Bromo-2,6-difluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen, coupled with the synthetically adaptable bromine atom, make it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols for its use in cross-coupling and nucleophilic substitution reactions.

CAS Number: 903513-58-6^{[1][2]} Molecular Formula: C₅H₂BrF₂N^{[1][2]} Molecular Weight: 193.98 g/mol ^{[1][2]}

Chemical Structure:

Synonyms: 2,6-difluoro-4-bromopyridine^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2,6-difluoropyridine** is provided in the table below.

Property	Value	Reference
Molecular Weight	193.98 g/mol	[1][2]
Molecular Formula	C ₅ H ₂ BrF ₂ N	[1][2]
CAS Number	903513-58-6	[1][2]
Appearance	Not specified in search results	
Boiling Point	Not specified in search results	
Melting Point	Not specified in search results	
Solubility	Not specified in search results	
SMILES	FC1=CC(Br)=CC(F)=N1	[2]
InChI	InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H	[1]

Synthesis of 4-Bromo-2,6-difluoropyridine

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2,6-difluoropyridine** was not explicitly found in the provided search results, a general approach can be inferred from the synthesis of analogous compounds. A plausible method involves the bromination of 2,6-difluoropyridine. The following is a generalized protocol based on similar reactions.

Experimental Protocol: Bromination of 2,6-difluoropyridine (Hypothetical)

Materials:

- 2,6-difluoropyridine
- Bromine (Br₂)
- Appropriate solvent (e.g., acetic acid, sulfuric acid)
- Quenching agent (e.g., sodium thiosulfate solution)

- Extraction solvent (e.g., diethyl ether, dichloromethane)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Dissolve 2,6-difluoropyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in the same solvent to the cooled solution of 2,6-difluoropyridine.
- Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
- Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.
- Extract the product into an organic solvent.
- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by a suitable method, such as column chromatography or distillation.

Key Reactions and Applications

4-Bromo-2,6-difluoropyridine is a valuable substrate for a variety of chemical transformations, primarily leveraging the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the activated nature of the pyridine ring towards nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between **4-Bromo-2,6-difluoropyridine** and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

- **4-Bromo-2,6-difluoropyridine**
- Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
- Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

- To a reaction vessel, add **4-Bromo-2,6-difluoropyridine**, the boronic acid, the palladium catalyst, and the base.
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
- Cool the reaction mixture to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples)

Arylboric Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Reference
Phenylboronic acid	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	Toluene/EtOH/H ₂ O	100	>95 (Typical)	General Protocol
4-Methoxyphenylboronic acid	PdCl ₂ (dppf) (2)	Cs ₂ CO ₃	1,4-Dioxane/H ₂ O	90	>90 (Typical)	General Protocol
3-Thienylboronic acid	Pd(dppf)Cl ₂ (5)	K ₃ PO ₄	DMF/H ₂ O	110	>85 (Typical)	[3]

The Sonogashira coupling facilitates the formation of a C-C bond between **4-Bromo-2,6-difluoropyridine** and a terminal alkyne, leading to the synthesis of 4-alkynyl-2,6-difluoropyridines. These products are valuable intermediates for further transformations.[4][5]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

- **4-Bromo-2,6-difluoropyridine**
- Terminal alkyne (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
- Copper(I) iodide (CuI) (1-10 mol%)

- Base (e.g., triethylamine, diisopropylamine)
- Solvent (e.g., THF, DMF)

Procedure:

- To a reaction vessel under an inert atmosphere, add **4-Bromo-2,6-difluoropyridine**, the palladium catalyst, and CuI.
- Add the solvent and the base.
- Add the terminal alkyne dropwise.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
- Filter the reaction mixture through a pad of celite and wash with an organic solvent.
- Wash the filtrate with saturated aqueous ammonium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling (Representative Examples)

Terminal Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Reference
Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ (2)	CuI (1)	Et_3N	THF	RT	>90 (Typical)	[4]
Trimethylsilylacetylene	$\text{Pd}(\text{PPh}_3)_4$ (3)	CuI (5)	$i\text{-Pr}_2\text{NH}$	DMF	50	>85 (Typical)	[5]
1-Hexyne	$\text{PdCl}_2(\text{dppf})$ (2)	CuI (2)	Et_3N	Toluene	60	>90 (Typical)	General Protocol

Nucleophilic Aromatic Substitution (S_NAr)

The fluorine atoms at the 2- and 6-positions of **4-Bromo-2,6-difluoropyridine** are activated towards nucleophilic aromatic substitution (S_NAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at these positions. The reaction often proceeds with high regioselectivity, and in some cases, stepwise substitution can be achieved.[6]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

- **4-Bromo-2,6-difluoropyridine**
- Amine (1 - 2.2 equivalents)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , DIPEA) (optional, depending on the amine)
- Solvent (e.g., DMSO, DMF, NMP)

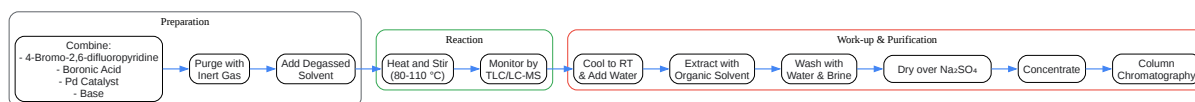
Procedure:

- Dissolve **4-Bromo-2,6-difluoropyridine** in the chosen solvent in a reaction vessel.
- Add the amine and, if necessary, the base.

- Heat the reaction mixture to the desired temperature (typically 80-150 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

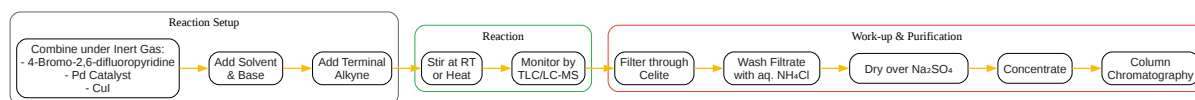
Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the experimental procedures described above, the following diagrams have been generated using the DOT language.



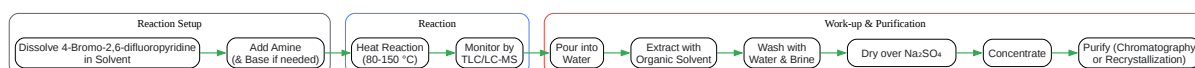
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Caption: General workflow for the Suzuki-Miyaura coupling reaction.



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Caption: General workflow for the Sonogashira coupling reaction.



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Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

4-Bromo-2,6-difluoropyridine is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides medicinal chemists and materials scientists with a powerful tool for the construction of novel and complex molecules. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers looking to incorporate this important scaffold into their synthetic strategies.

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